4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
Description
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a heterocyclic compound featuring a quinazoline core substituted with methoxy groups at positions 6 and 7, a 3,4-dimethoxyphenylamino group at position 4, and a thione (-C=S) group at position 2. The quinazoline scaffold is notable for its presence in bioactive molecules, with structural modifications (e.g., methoxy substituents, thione groups) influencing physicochemical properties and biological activity .
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O4S/c1-22-13-6-5-10(7-14(13)23-2)19-17-11-8-15(24-3)16(25-4)9-12(11)20-18(26)21-17/h5-9H,1-4H3,(H2,19,20,21,26) |
InChI Key |
RWMUAMGKWKNBKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Thione Formation: The thione moiety is introduced by reacting the intermediate compound with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the quinazoline core and thione group suggests possible applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structural Differences: The target compound features a 1,2-dihydroquinazoline core, whereas its analogs (CAS 301325-93-9 and 15547-55-4) are based on tetrahydroisoquinoline. Quinazolines are planar, six-membered rings with two nitrogen atoms, while tetrahydroisoquinolines are bicyclic systems with one nitrogen, influencing their conformational flexibility and binding interactions .
Substituent Profiles: All three compounds share 6,7-dimethoxy substitutions, which enhance lipophilicity and may facilitate membrane penetration or receptor binding.
Functional Group Impact: The 3,4-dimethoxyphenylamino group in the target compound introduces an additional aromatic ring with electron-donating methoxy substituents, likely enhancing π-π stacking interactions in biological targets. In contrast, CAS 15547-55-4 substitutes the tetrahydroisoquinoline core with a 3,4-dimethoxyphenyl group directly at position 1, reducing steric hindrance compared to the amino-linked phenyl group in the target compound .
Hypothetical Pharmacological Implications: The thione group in the target compound may confer antioxidant or enzyme-inhibitory properties, as sulfur-containing heterocycles often exhibit such activities. Analogs like CAS 301325-93-9, with a phenol group, might display stronger hydrogen-bonding capacity but lower metabolic stability due to susceptibility to glucuronidation .
Biological Activity
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione (commonly referred to as DMDQ) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
DMDQ belongs to the quinazoline family, characterized by a fused bicyclic structure containing nitrogen. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
DMDQ has shown promising anticancer properties in various studies. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer) : DMDQ demonstrated an IC50 value of approximately 5.10 µM.
- HepG2 (liver cancer) : The compound showed an IC50 value of 6.19 µM.
- HCT116 (colon cancer) : Comparable results were observed, indicating significant antiproliferative activity.
These findings suggest that DMDQ may induce apoptosis and inhibit cell proliferation through various pathways, including the caspase pathway .
Antioxidant Activity
The antioxidant capacity of DMDQ has been evaluated using assays such as the DPPH radical scavenging test. The results indicate that DMDQ effectively scavenges free radicals, potentially mitigating oxidative stress-related damage in cells. This activity is attributed to the electron-donating ability of the methoxy groups present in its structure .
Antimicrobial Activity
Preliminary studies have indicated that DMDQ possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
The mechanisms underlying the biological activities of DMDQ are multifaceted:
- Inhibition of Cell Proliferation : DMDQ appears to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
- Antioxidant Mechanism : By scavenging free radicals, DMDQ reduces oxidative stress, which is crucial in preventing cancer progression and other diseases.
- Antimicrobial Mechanism : The compound disrupts bacterial cell integrity and inhibits essential cellular functions.
Case Studies
Several case studies have explored the efficacy of DMDQ in preclinical models:
- A study on MCF-7 cells demonstrated that treatment with DMDQ resulted in significant reductions in cell viability compared to untreated controls.
- In animal models, administration of DMDQ led to tumor regression and improved survival rates in subjects with induced tumors.
Data Summary
| Biological Activity | Target Cell Lines | IC50 Values (µM) |
|---|---|---|
| Anticancer | MCF-7 | 5.10 |
| HepG2 | 6.19 | |
| HCT116 | Not specified | |
| Antioxidant | N/A | EC50 Not specified |
| Antimicrobial | Various | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
